KRIBB11 (N2-(1H-Indazol-5-yl)-N6-methyl-3-nitropyridine-2,6-diamine) is a synthetically derived chemical compound primarily recognized for its role in inhibiting HSF1. [] HSF1 is a transcription factor responsible for regulating the heat shock response (HSR), a cellular defense mechanism against various stresses. [, ] By inhibiting HSF1, KRIBB11 disrupts the HSR and associated cellular responses.
KRIBB11, a synthetic compound known scientifically as N(2)-(1H-indazole-5-yl)-N(6)-methyl-3-nitropyridine-2,6-diamine, has emerged as a significant inhibitor of heat shock factor 1 (HSF1), which plays a crucial role in the regulation of heat shock proteins (HSPs). This compound has been studied for its potential therapeutic applications, particularly in cancer treatment and neuroinflammation.
KRIBB11 was initially identified through a screening process aimed at discovering inhibitors of HSF1, which is pivotal in the expression of heat shock proteins. Its development is attributed to research conducted by Yoon et al. in 2011, focusing on its ability to inhibit HSP70 synthesis and its implications in cancer biology and neuroinflammation .
KRIBB11 is classified as an indazole derivative and belongs to the category of small molecule inhibitors targeting transcription factors involved in stress response pathways. It is primarily recognized for its role in cancer therapy due to its effects on HSF1 and associated pathways.
The synthesis of KRIBB11 involves several chemical reactions that utilize standard organic synthesis techniques. The compound was synthesized using N,N'-dicyclohexylcarbodiimide, dimethylaminopyridine, and hydroxybenzotriazole as coupling agents to form the biotinylated version of KRIBB11 for affinity studies .
The synthetic pathway includes:
The molecular structure of KRIBB11 features a nitropyridine core linked to an indazole moiety. The structural formula can be represented as follows:
KRIBB11 primarily acts through competitive inhibition of HSF1, leading to decreased expression of heat shock proteins such as HSP70. This inhibition is achieved by impairing the recruitment of positive transcription elongation factor b (p-TEFb) to the hsp70 promoter .
In vitro studies have demonstrated that KRIBB11 effectively reduces the luciferase activity driven by heat shock elements with an IC50 value of approximately 1.2 μmol/L . Chromatin immunoprecipitation assays further confirmed its inhibitory action on HSF1-dependent transcriptional activation.
The mechanism by which KRIBB11 exerts its effects involves several key steps:
Studies have shown that treatment with KRIBB11 results in significant tumor growth inhibition in vivo without adverse weight loss in animal models .
While specific physical properties such as solubility and stability under various conditions are not detailed extensively in current literature, compounds similar to KRIBB11 generally exhibit moderate solubility in organic solvents.
KRIBB11 is characterized by:
KRIBB11 has several promising applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: